5-amino-6-(D-ribitylamino)uracil

Catalog No.
S593906
CAS No.
17014-74-3
M.F
C9H16N4O6
M. Wt
276.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-6-(D-ribitylamino)uracil

CAS Number

17014-74-3

Product Name

5-amino-6-(D-ribitylamino)uracil

IUPAC Name

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione

Molecular Formula

C9H16N4O6

Molecular Weight

276.25 g/mol

InChI

InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1

InChI Key

XKQZIXVJVUPORE-RPDRRWSUSA-N

SMILES

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Synonyms

5-amino-2,6-dioxo-4-ribitylaminopyrimidine, 5-amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione, 5-ARPD, A-4-RAP

Canonical SMILES

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Biosynthesis Precursor:

5-A-RU is a crucial intermediate in the bacterial synthesis of riboflavin, also known as vitamin B2 [, ]. It is formed by the enzyme lumazine synthase from 5-amino-6-carboxyuracil (5-ACU) through a complex series of reactions involving several other enzymes []. 5-A-RU then undergoes further modifications to eventually be converted into riboflavin [].

Mucosal-associated invariant T (MAIT) cell activation:

Recent research suggests that 5-A-RU can play a role in the activation of MAIT cells, a type of immune cell important for antibacterial defense []. However, 5-A-RU itself doesn't directly activate MAIT cells. Instead, it reacts non-enzymatically with small molecules like dihydroxyacetone, methylglyoxal, or glyoxal to form potent MAIT-activating antigens []. This discovery potentially provides insights into the immune system's response to various metabolic byproducts.

5-Amino-6-(D-ribitylamino)uracil (5-A-RU) is a derivative of uracil, a nucleobase found in RNA. It is an early intermediate in the bacterial synthesis of riboflavin (vitamin B2) []. 5-A-RU is formed by the attachment of a D-ribitol sugar moiety to the uracil molecule [].


Molecular Structure Analysis

5-A-RU has a complex molecular structure consisting of two main components:

  • Uracil core: This core is a heterocyclic aromatic ring with two oxygen atoms and two nitrogen atoms. It contains an amino group at position 5 and a potential site for attachment at position 6.
  • D-ribitol sugar: This five-carbon sugar moiety is attached to the uracil core at position 6 via an amine linkage. The D-ribitol has five hydroxyl groups along its chain.

A key feature of the structure is the glycosidic bond between the C6 of the uracil ring and the C1 of the D-ribitol. This bond formation creates a new chiral center at C1 of the ribitol, making it essential for the molecule to have the D-ribose configuration for proper functioning in the riboflavin synthesis pathway [].


Chemical Reactions Analysis

Synthesis:

5-A-RU is formed enzymatically from 5-amino-6-(5'-phosphoribitylamino)uracil by the action of phosphohistidine phosphatase 1 (EC 3.1.3.-) []. The reaction involves the removal of a phosphate group from the 5' position of the ribose sugar:

5-amino-6-(5'-phosphoribitylamino)uracil + H2O -> 5-A-RU + Pi (inorganic phosphate) []

Further metabolism:

5-A-RU is subsequently converted to riboflavin by riboflavin synthase through a complex series of reactions involving further modifications and cyclization of the molecule [].

Reactions with other compounds:

Interestingly, 5-A-RU can react non-enzymatically with dicarbonyl compounds like dihydroxyacetone, methylglyoxal, or glyoxal to activate mucosal-associated invariant T (MAIT) cells, a type of immune cell []. This activation suggests a potential role for 5-A-RU in immune responses, although further research is needed.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Solubility: Expected to be soluble in water due to the presence of multiple hydroxyl groups.
  • Stability: The aromatic ring structure and glycosidic bond suggest some stability; however, specific data is unavailable.

The primary function of 5-A-RU is as an intermediate in the riboflavin biosynthesis pathway. It acts as a precursor molecule that undergoes further modifications to form the final product, riboflavin.

Additionally, 5-A-RU's ability to activate MAIT cells suggests a potential role in the immune system, although the exact mechanism behind this activation is not fully understood [].

XLogP3

-3.2

Wikipedia

5-amino-6-(D-ribitylamino)uracil

Dates

Modify: 2023-08-15

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